molecular formula C16H14N4O5 B2407785 N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 1173045-54-9

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2407785
CAS No.: 1173045-54-9
M. Wt: 342.311
InChI Key: CSXHTSNZTPHCTB-UHFFFAOYSA-N
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Description

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitrofuran moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Nitrofuran Moiety: The nitrofuran group can be introduced through nitration of a furan derivative, followed by coupling with the oxadiazole intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Nitro derivatives of the furan ring.

    Reduction: Amino derivatives of the furan ring.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Chemical Biology: It can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide
  • N-(5-(3,4-dimethylbenzyl)-1,3,4-thiadiazol-2-yl)-5-nitrofuran-2-carboxamide

Uniqueness

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties

Properties

IUPAC Name

N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5/c1-9-3-4-11(7-10(9)2)8-13-18-19-16(25-13)17-15(21)12-5-6-14(24-12)20(22)23/h3-7H,8H2,1-2H3,(H,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXHTSNZTPHCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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